4-O-(α-D-Mannopyranosyl)-D-Mannose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

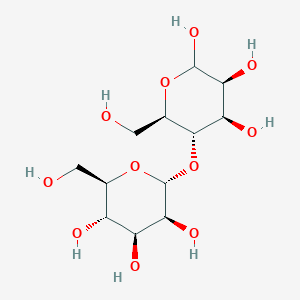

4-O-(a-D-Mannopyranosyl)-D-mannose is a disaccharide composed of two mannose units linked by an alpha-1,4-glycosidic bond. Mannose is a simple sugar, or monosaccharide, that is a constituent of many polysaccharides and glycoproteins. This compound is significant in various biological processes and has applications in scientific research and industry.

Wissenschaftliche Forschungsanwendungen

4-O-(a-D-Mannopyranosyl)-D-mannose has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.

Biology: Studied for its role in cell signaling and recognition processes.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in various diseases.

Industry: Utilized in the production of glycoproteins and other biotechnological applications.

Wirkmechanismus

Target of Action

4-O-(a-D-Mannopyranosyl)-D-mannose, also known as 4-O-ALPHA-D-MANNOPYRANOSYL-D-MANNOSE, is a synthetic glycosylated oligosaccharide . It is a polysaccharide composed of various monosaccharides

Mode of Action

It is a mannosylated derivative of the sugar, methyl 4-o-(a -d-mannopyranosyl) b -d -mannopyranoside . This sugar can be used as an intermediate in the synthesis of other sugars and carbohydrates .

Biochemical Pathways

It has been used to synthesize glycoproteins for use in immunology research , suggesting that it may play a role in the glycosylation pathways that are crucial for protein function and cellular communication.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(a-D-Mannopyranosyl)-D-mannose typically involves the glycosylation of a mannose donor with a mannose acceptor. One common method is the use of a glycosyl donor such as methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside. The reaction conditions often include the use of a catalyst like trifluoromethanesulfonic acid (TfOH) in an anhydrous solvent such as dichloromethane (DCM) at low temperatures.

Industrial Production Methods

Industrial production of 4-O-(a-D-Mannopyranosyl)-D-mannose can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a mannose residue from a donor molecule to an acceptor molecule, forming the desired disaccharide. This method is advantageous due to its specificity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-O-(a-D-Mannopyranosyl)-D-mannose can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the mannose units can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The aldehyde groups can be reduced to form alcohols.

Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as periodic acid (HIO4) or nitric acid (HNO3) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used under basic conditions.

Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base such as pyridine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of mannose-derived aldehydes or carboxylic acids.

Reduction: Formation of mannose-derived alcohols.

Substitution: Formation of mannose derivatives with various functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

- 4-Nitrophenyl 2-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

Uniqueness

4-O-(a-D-Mannopyranosyl)-D-mannose is unique due to its specific glycosidic linkage and its ability to participate in a wide range of biochemical processes. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and specificity in enzymatic reactions .

Biologische Aktivität

4-O-(α-D-Mannopyranosyl)-D-mannose is a glycosylated compound that has garnered attention for its potential biological activities, particularly in immunomodulation and as a substrate for various enzymes. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a mannoside, a type of glycoside where a mannose sugar is linked to another sugar unit. Its structure can be represented as follows:

- Molecular Formula : C12H22O10

- CAS Number : 35438-40-5

This compound's solubility in aqueous solutions suggests favorable pharmacokinetics for biological applications, including drug delivery systems.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Target Enzymes : It serves as a substrate for glycosidases, particularly those involved in polysaccharide degradation.

- Immunomodulatory Effects : The compound has been shown to interact with mannose receptors on immune cells, enhancing cellular uptake and modulating immune responses.

1. Immunomodulation

Research indicates that mannosylated compounds can enhance immune responses by targeting mannose receptors on antigen-presenting cells. This interaction promotes the uptake of antigens and stimulates T-cell activation.

- Case Study : A study demonstrated that mannosylated lipopetides significantly improved the immunogenicity of vaccine candidates by facilitating targeted delivery to dendritic cells, leading to enhanced T-cell responses .

2. Enzyme Activity

This compound acts as a substrate for various glycosidases, allowing researchers to measure enzyme activity through fluorescence assays.

- Biochemical Analysis : The hydrolysis of this compound by glycosidases results in the release of fluorescent products, which can be quantified to assess enzyme activity in various biological samples .

Table 1: Summary of Biological Activities

Pharmacological Applications

The unique properties of this compound make it suitable for various pharmacological applications:

- Vaccine Development : Its ability to enhance immune responses positions it as a valuable component in vaccine formulations.

- Diagnostic Tools : The compound's use in enzyme assays allows for the detection of glycosidase activity in clinical samples, aiding in disease diagnosis.

Eigenschaften

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-VQCGNKTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 4-O-(α-D-Mannopyranosyl)-D-mannose in the context of plant polysaccharides?

A1: this compound is a key structural component of glucomannans, a type of polysaccharide found in the wood of coniferous trees like eastern white pine (Pinus strobus L.) []. These glucomannans, composed of mannose and glucose units, play a crucial role in the structural integrity of the plant cell wall. The presence and arrangement of this compound within the glucomannan chain influence the overall properties of the polysaccharide, such as its solubility and ability to form gels.

Q2: The research mentions the isolation of a (1→6)-linked D-mannan. How does this differ from the (1→4) linkage found in this compound?

A2: The difference lies in the carbon atoms involved in the glycosidic bond linking the mannose units. In this compound, the linkage is (1→4), meaning the C1 carbon of the first mannose is linked to the C4 carbon of the second mannose. In a (1→6)-linked D-mannan, the C1 of one mannose is linked to the C6 of the next mannose. This difference in linkage significantly impacts the three-dimensional structure and thus the physical properties and biological roles of the resulting polysaccharide.

Q3: One study investigates a cellobiose 2-epimerase from Bacteroides fragilis. Could this enzyme act on this compound? Why or why not?

A3: While the cellobiose 2-epimerase from Bacteroides fragilis shows activity on various oligosaccharides, including those containing mannose [], it's unlikely to act directly on this compound. This enzyme specifically catalyzes epimerization at the C-2 position of the reducing end sugar. In this compound, the reducing end mannose already has an axial hydroxyl group at the C-2 position, making it less likely to be a substrate for this specific epimerase.

Q4: How do researchers determine the structure of complex polysaccharides like those containing this compound?

A4: Researchers employ a combination of techniques:

- Hydrolysis: Partial and complete acid hydrolysis breaks down the polysaccharide into smaller fragments like 4-O-(β-D-mannopyranosyl)-D-mannose [, ], which are easier to analyze.

- Methylation Analysis: Methylation followed by hydrolysis helps determine the linkage positions between sugar units. The presence of specific partially methylated sugars after hydrolysis reveals which hydroxyl groups were involved in the glycosidic bonds [, ].

- Periodate Oxidation: This method helps determine the presence and type of terminal sugar units and the overall structural arrangement within the polysaccharide [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.